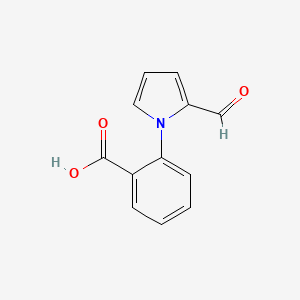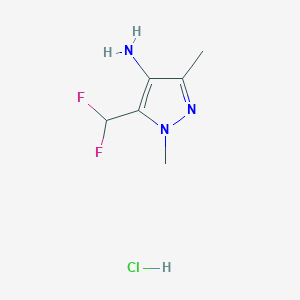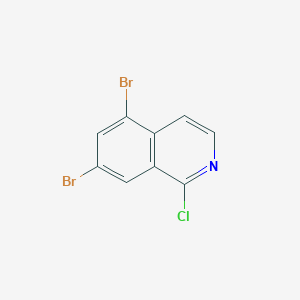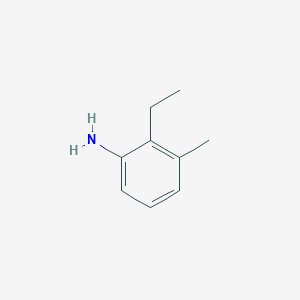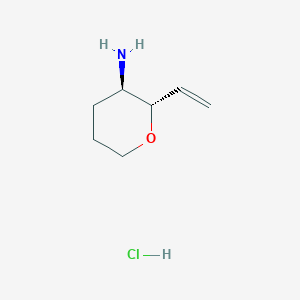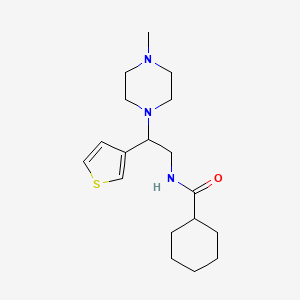
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide, also known as MTEC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. MTEC is a cyclic amide that has a unique chemical structure that makes it suitable for different research purposes.
科学的研究の応用
Anticancer Activity
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide and related compounds exhibit promising anticancer properties. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives, including similar compounds, demonstrating their potential in anticancer applications. Their study highlighted the binding characteristics of these novel compounds, including their interaction with Human Serum Albumin (HSA) and the molecular distance between donor (HSA) and acceptor (thiophene-2-carboxaldehyde derivatives) (Shareef et al., 2016).
Antibacterial and Antifungal Activity
Compounds from the family of thiophene-2-carboxaldehyde derivatives, closely related to the query compound, have shown significant antibacterial and antifungal activities. The synthesis and evaluation of these compounds, as discussed by Shareef et al. (2016), suggest their less toxic nature and potential application in treating bacterial and fungal infections (Shareef et al., 2016).
Antimicrobial Activity
A study by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include similar structural features, revealed good to moderate antimicrobial activity against various microorganisms. This indicates the potential of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide in antimicrobial applications (Başoğlu et al., 2013).
Tuberculostatic Activity
Similar compounds, particularly phenylpiperazine derivatives, have been evaluated for their tuberculostatic activity. Foks et al. (2004) synthesized and tested various derivatives for their minimum inhibiting concentrations (MIC) against tuberculosis, indicating the potential use of the compound for tuberculosis treatment (Foks et al., 2004).
Antipsychotic Activity
A series of compounds, including 4-(4-methylpiperazin-1-yl)thieno derivatives, were synthesized and evaluated for their neu-roleptic activity. Kohara et al. (2002) identified certain derivatives that demonstrated potent antipsychotic activity, suggesting potential psychiatric applications of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide (Kohara et al., 2002).
Local Anesthetic and Antiarrhythmic Activity
Al-Obaid et al. (1998) synthesized derivatives of ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, structurally similar to the query compound, demonstrating local anesthetic and antiarrhythmic activities. This suggests the potential application of the compound in local anesthesia and antiarrhythmia treatments (Al-Obaid et al., 1998).
Fluorescent Probes for Metal Ions and Amino Acids
Guo et al. (2014) developed polythiophene-based conjugated polymers for detecting metal ions and amino acids in solutions. These polymers, which include structures similar to the query compound, showed high selectivity and sensitivity, indicating their potential as fluorescent probes (Guo et al., 2014).
Hepatic Metabolism in Cancer Treatment
Ballard et al. (2007) studied MK-0457, an Aurora kinase inhibitor for cancer treatment that shares structural similarity with the query compound. They focused on its hepatic metabolism, indicating the significance of understanding the metabolic pathways of such compounds in cancer therapies (Ballard et al., 2007).
Serotonin 5-HT1A Receptor Antagonism
Forster et al. (1995) explored WAY-100635, a compound structurally related to the query compound, as a silent serotonin 5-HT1A receptor antagonist. This indicates potential applications in neuropsychiatric disorder treatments (Forster et al., 1995).
特性
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h7,12,14-15,17H,2-6,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFNAHGMRIROAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2CCCCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-(2-((2-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924972.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2924973.png)
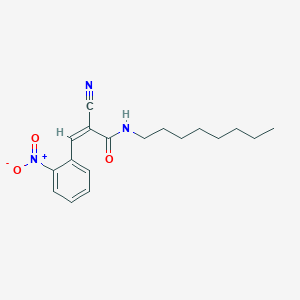
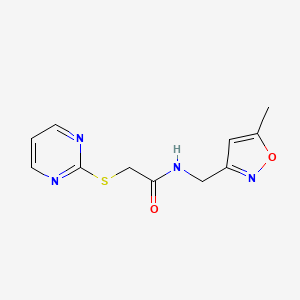

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B2924980.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,5-dimethoxybenzoic acid](/img/structure/B2924981.png)
![N-[[4-(2-chlorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2924983.png)
